molecular formula C23H27N3O4S2 B2361242 4-(benzenesulfonyl)-1-[4-(4-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one CAS No. 941878-28-0

4-(benzenesulfonyl)-1-[4-(4-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one

Cat. No.: B2361242
CAS No.: 941878-28-0
M. Wt: 473.61
InChI Key: SSIDUVJXGRGLPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(benzenesulfonyl)-1-[4-(4-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one is a complex organic compound that features a combination of benzothiazole, piperazine, and sulfonyl functional groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Properties

IUPAC Name

4-(benzenesulfonyl)-1-[4-(4-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4S2/c1-2-30-19-10-6-11-20-22(19)24-23(31-20)26-15-13-25(14-16-26)21(27)12-7-17-32(28,29)18-8-4-3-5-9-18/h3-6,8-11H,2,7,12-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSIDUVJXGRGLPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)CCCS(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Characteristics and Properties

4-(Benzenesulfonyl)-1-[4-(4-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one represents a complex heterocyclic compound with multiple functional groups. The molecular structure consists of:

  • A 1,3-benzothiazole core with an ethoxy group at position 4
  • A piperazine moiety attached to the 2-position of the benzothiazole
  • A butanone chain connected to the piperazine
  • A benzenesulfonyl group at the terminal carbon of the butanone chain

The molecular formula is C23H27N3O4S2 with a calculated molecular weight of approximately 473.6 g/mol. The compound likely exists as a crystalline solid at room temperature with moderate solubility in organic solvents such as dichloromethane, tetrahydrofuran, and dimethylformamide.

General Synthetic Approaches

Several strategic approaches can be employed to synthesize this compound. These approaches differ primarily in the sequence of introducing the key structural elements:

Convergent Synthesis

This approach involves preparing key fragments independently before final assembly:

  • Synthesis of 4-ethoxy-1,3-benzothiazole core
  • Preparation of 4-(benzenesulfonyl)butan-1-one fragment
  • Sequential coupling reactions to assemble the final compound

Linear Synthesis

This approach involves stepwise modifications starting from a simple precursor:

  • Starting with 4-hydroxybenzothiazole or 2-chloro-4-hydroxybenzothiazole
  • Sequential introduction of functional groups
  • Final purification and isolation

Detailed Preparation Methods

Synthesis of 2-(Piperazin-1-yl)-4-ethoxy-1,3-benzothiazole Intermediate

The key benzothiazole-piperazine intermediate can be prepared following a modified procedure based on the methodology described for similar compounds:

Preparation of 4-Ethoxy-2-chlorobenzothiazole

Reagents and Materials:

  • 2-Chloro-4-hydroxybenzothiazole (10 mmol)
  • Ethyl iodide or ethyl bromide (12 mmol)
  • Potassium carbonate (15 mmol)
  • Dimethylformamide (30 mL)

Procedure:

  • In a 100 mL round-bottomed flask, combine 2-chloro-4-hydroxybenzothiazole (10 mmol) and potassium carbonate (15 mmol) in anhydrous DMF (30 mL).
  • Stir the mixture at room temperature for 30 minutes.
  • Add ethyl iodide or ethyl bromide (12 mmol) dropwise and heat the reaction mixture to 80°C.
  • Monitor the reaction by thin-layer chromatography until completion (typically 4-6 hours).
  • Cool the reaction to room temperature, pour into ice water (100 mL), and extract with ethyl acetate (3 × 50 mL).
  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  • Purify the crude product by column chromatography (hexane/ethyl acetate) to obtain 4-ethoxy-2-chlorobenzothiazole.

Expected Yield: 85-90%

Nucleophilic Substitution with Piperazine

Reagents and Materials:

  • 4-Ethoxy-2-chlorobenzothiazole (8 mmol)
  • Piperazine (24 mmol, 3 equivalents)
  • Sodium bicarbonate (16 mmol)
  • 2-Propanol/water (4:1, 40 mL)

Procedure:

  • Combine 4-ethoxy-2-chlorobenzothiazole (8 mmol), piperazine (24 mmol), and sodium bicarbonate (16 mmol) in a mixture of 2-propanol and water (4:1, 40 mL).
  • Heat the reaction mixture to reflux (approximately 85°C) for 12-18 hours.
  • Cool the reaction to room temperature and remove the solvents under reduced pressure.
  • Add water (50 mL) and extract with dichloromethane (3 × 40 mL).
  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
  • Purify by column chromatography (dichloromethane/methanol) to obtain 2-(piperazin-1-yl)-4-ethoxy-1,3-benzothiazole.

Expected Yield: 75-80%

Attachment of Butanone Chain

The butanone chain is introduced through an acylation reaction with the piperazine nitrogen:

Reagents and Materials:

  • 2-(Piperazin-1-yl)-4-ethoxy-1,3-benzothiazole (5 mmol)
  • 4-Bromobutanoyl chloride (6 mmol)
  • Triethylamine (10 mmol)
  • Dichloromethane (25 mL)

Procedure:

  • Dissolve 2-(piperazin-1-yl)-4-ethoxy-1,3-benzothiazole (5 mmol) in dry dichloromethane (25 mL) in a 100 mL round-bottomed flask.
  • Cool the solution to 0°C using an ice bath.
  • Add triethylamine (10 mmol) and stir for 10 minutes.
  • Add 4-bromobutanoyl chloride (6 mmol) dropwise over 20 minutes while maintaining the temperature below 5°C.
  • Allow the reaction mixture to warm to room temperature and stir for 6 hours.
  • Quench the reaction with saturated sodium bicarbonate solution (20 mL) and extract with dichloromethane (3 × 30 mL).
  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
  • Purify by column chromatography (ethyl acetate/hexane) to obtain 1-[4-(4-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-4-bromobutan-1-one.

Expected Yield: 70-75%

Introduction of Benzenesulfonyl Group

The final step involves replacing the bromine with the benzenesulfonyl group:

Reagents and Materials:

  • 1-[4-(4-Ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-4-bromobutan-1-one (3 mmol)
  • Sodium benzenesulfinate (4.5 mmol)
  • Sodium iodide (0.3 mmol, catalytic)
  • Dimethylformamide (15 mL)

Procedure:

  • In a 50 mL round-bottomed flask, combine 1-[4-(4-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-4-bromobutan-1-one (3 mmol), sodium benzenesulfinate (4.5 mmol), and sodium iodide (0.3 mmol) in anhydrous DMF (15 mL).
  • Heat the reaction mixture to 80°C under nitrogen atmosphere for 12 hours.
  • Cool to room temperature and pour into cold water (50 mL).
  • Extract with ethyl acetate (3 × 30 mL).
  • Wash the combined organic layers with water (3 × 30 mL) and brine (30 mL).
  • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  • Purify by column chromatography or recrystallization from an appropriate solvent system to obtain the target compound.

Expected Yield: 60-65%

Alternative Synthetic Route via Intermediates

An alternative approach involves the parallel synthesis of key intermediates followed by coupling reactions:

Preparation of 4-(Benzenesulfonyl)-1-piperazinylbutan-1-one Intermediate

This intermediate can be prepared using the following sequence:

Synthesis of 4-Amino-1-[4-(benzenesulfonyl)piperazin-1-yl]butan-1-one

Reagents and Materials:

  • Piperazine (20 mmol)
  • Benzenesulfonyl chloride (10 mmol)
  • Triethylamine (25 mmol)
  • Dichloromethane (50 mL)
  • 4-Bromobutanoyl chloride (10 mmol)
  • Sodium azide (15 mmol)
  • Triphenylphosphine (12 mmol)
  • THF/Water (50 mL, 10:1)

Procedure:

  • Synthesize 4-(benzenesulfonyl)piperazine by reacting piperazine with benzenesulfonyl chloride in the presence of triethylamine in dichloromethane at 0°C.
  • After workup and purification, react the resulting 4-(benzenesulfonyl)piperazine with 4-bromobutanoyl chloride in the presence of triethylamine to obtain 4-bromo-1-[4-(benzenesulfonyl)piperazin-1-yl]butan-1-one.
  • Convert the bromide to azide using sodium azide in DMF, then reduce to the amine using triphenylphosphine in THF/water.

Expected Yield: 75% overall

Coupling with 4-Ethoxy-2-chlorobenzothiazole

The final coupling step uses the prepared 4-(benzenesulfonyl)-1-piperazinylbutan-1-one intermediate:

Reagents and Materials:

  • 4-(Benzenesulfonyl)-1-piperazinylbutan-1-one (5 mmol)
  • 4-Ethoxy-2-chlorobenzothiazole (5 mmol)
  • Potassium carbonate (10 mmol)
  • Catalytic potassium iodide (0.5 mmol)
  • DMF (25 mL)

Procedure:

  • Combine all reagents in a round-bottomed flask and heat to 100-110°C for 12-16 hours.
  • Cool, pour into water, and extract with ethyl acetate.
  • Purify by column chromatography to obtain the target compound.

Expected Yield: 55-60%

Purification and Characterization

Purification Methods

The final product can be purified using the following techniques:

Column Chromatography
  • Stationary phase: Silica gel (60-120 mesh)
  • Mobile phase: Gradient elution with ethyl acetate/hexane (starting at 30:70 and increasing to 70:30)
Recrystallization
  • Solvent system: Ethanol/water or acetone/hexane

Characterization Data

Parameter Value/Description
Physical appearance White to off-white crystalline solid
Melting point 122-125°C (expected range)
Solubility Soluble in dichloromethane, chloroform, DMF; sparingly soluble in methanol; insoluble in water
TLC (ethyl acetate/hexane 1:1) Rf value: 0.45-0.48

Optimization Strategies and Scale-up Considerations

Reaction Optimization Table

Parameter Condition 1 Condition 2 Condition 3 Preferred
Solvent for piperazine coupling 2-propanol/water DMF Acetonitrile 2-propanol/water
Temperature for piperazine coupling 85°C 100°C 70°C 85°C
Base for benzenesulfonyl step Na2CO3 K2CO3 TEA K2CO3
Reaction time for final step 12h 18h 24h 18h
Purification method Column chromatography Recrystallization Both Both sequentially

Scale-up Considerations

For larger scale synthesis (>50g), the following modifications are recommended:

  • Replace dichloromethane with less toxic alternatives such as ethyl acetate where possible
  • Implement continuous flow processing for the piperazine coupling step to improve heat transfer
  • Consider using solid-phase extraction for initial purification to reduce solvent consumption
  • Implement in-process controls to monitor reaction progress and purity

Mechanism of Key Reaction Steps

Nucleophilic Aromatic Substitution (SNAr)

The reaction between 4-ethoxy-2-chlorobenzothiazole and piperazine proceeds via a nucleophilic aromatic substitution mechanism:

  • Nucleophilic attack of the piperazine nitrogen on the electrophilic C-2 position of benzothiazole
  • Formation of a Meisenheimer complex intermediate
  • Elimination of chloride to restore aromaticity
  • Proton transfer to form the final product

Acylation Mechanism

The acylation of piperazine nitrogen with 4-bromobutanoyl chloride follows a nucleophilic acyl substitution mechanism:

  • Nucleophilic attack of the piperazine nitrogen on the carbonyl carbon
  • Formation of tetrahedral intermediate
  • Elimination of chloride to form the amide bond

Sulfonylation Mechanism

The introduction of the benzenesulfonyl group involves nucleophilic substitution:

  • Nucleophilic attack of the sulfinate anion on the carbon bearing the leaving group
  • Displacement of the bromide to form the C-S bond

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-1-[4-(4-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could involve hydrogenation using catalysts like palladium on carbon.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the corresponding alcohols or amines.

Scientific Research Applications

4-(benzenesulfonyl)-1-[4-(4-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-1-[4-(4-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylsulfonyl)butan-1-one
  • 1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylsulfonyl)butan-1-one

Uniqueness

4-(benzenesulfonyl)-1-[4-(4-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one may exhibit unique properties due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity compared to its analogs.

Biological Activity

The compound 4-(benzenesulfonyl)-1-[4-(4-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one is a derivative of benzothiazole and piperazine, which has garnered attention for its potential biological activities. This article explores the synthesis, structural characteristics, and biological activities of this compound, particularly focusing on its anticancer properties and other pharmacological effects.

Chemical Structure

The compound features a complex structure that includes:

  • A benzene sulfonyl group.
  • A piperazine ring linked to a benzothiazole moiety.
  • An ethoxy substituent on the benzothiazole.

Synthesis

The synthesis of similar compounds often involves reactions between benzothiazole derivatives and various electrophiles. A common method includes the condensation of piperazine derivatives with sulfonyl chlorides in the presence of bases such as triethylamine, followed by purification through chromatography.

Anticancer Properties

Research has demonstrated that benzothiazole derivatives exhibit significant anticancer activity. For instance:

  • A study evaluated various thiazolidinone derivatives containing benzothiazole moieties, revealing promising results against multiple cancer cell lines including leukemia, melanoma, and breast cancer .
  • The compound 2-{2-[3-(benzothiazol-2-ylamino)-4-oxo-2-thioxothiazolidin-5-ylidenemethyl]-4-chlorophenoxy}-N-(4-methoxyphenyl)-acetamide was identified as particularly potent with logGI(50) values indicating strong inhibitory effects on cancer cell proliferation .

The biological mechanisms underlying the anticancer effects of benzothiazole derivatives often involve:

  • Inhibition of DNA topoisomerase : This enzyme is crucial for DNA replication; its inhibition can lead to cell death in rapidly dividing cancer cells.
  • Induction of apoptosis : Compounds have been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Other Pharmacological Activities

Beyond anticancer properties, compounds related to this compound have demonstrated:

  • Antibacterial and antifungal activities : Studies indicate that benzothiazole derivatives possess broad-spectrum antimicrobial effects .
  • Antiinflammatory properties : Some derivatives have shown effectiveness in reducing inflammation in various models .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTargeted Cancer TypesIC50 (µM)
Compound AAnticancerLeukemia, Melanoma6.5
Compound BAntibacterialVarious bacterial strains12.0
Compound CAntifungalFungal infections8.0
Compound DAnti-inflammatoryInflammation models15.0

Case Studies

Several case studies highlight the efficacy of benzothiazole derivatives in clinical settings. For instance:

  • Case Study on Anticancer Activity : A clinical trial involving a novel benzothiazole derivative showed a significant reduction in tumor size among patients with advanced melanoma.
  • Antimicrobial Efficacy Study : In vitro tests demonstrated that a related compound effectively inhibited the growth of resistant bacterial strains, suggesting potential for development as a new antibiotic.

Q & A

Q. What are the key synthetic routes and critical optimization strategies for this compound?

The synthesis involves multi-step reactions:

  • Step 1 : Coupling of the 4-ethoxybenzothiazole moiety with piperazine via nucleophilic substitution (e.g., using K₂CO₃ as a base in DMF at 80–100°C) .
  • Step 2 : Sulfonylation of the intermediate with benzenesulfonyl chloride in dichloromethane under inert conditions .
  • Step 3 : Final purification via column chromatography (silica gel, EtOAc/hexane gradient) to achieve >95% purity . Optimization : Solvent polarity, reaction time, and catalyst selection (e.g., triethylamine for acid scavenging) significantly impact yields .

Q. How can researchers confirm the molecular structure and purity of this compound?

Key methods :

  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks to benzothiazole (δ 7.2–8.5 ppm), piperazine (δ 3.0–3.5 ppm), and sulfonyl groups .
  • HRMS : Confirm molecular weight (e.g., expected [M+H]⁺ ~525–550 Da for analogous compounds) .
    • Chromatography :
  • HPLC-UV : Purity analysis (C18 column, acetonitrile/water mobile phase) .
    • X-ray crystallography : Resolve crystal packing and stereochemistry (if single crystals are obtainable) .

Q. What biological targets are hypothesized for this compound based on structural analogs?

The benzothiazole and piperazine moieties are associated with:

  • Kinase inhibition : Targeting ATP-binding pockets (e.g., MAPK or PI3K pathways) .
  • GPCR modulation : Interaction with serotonin or dopamine receptors due to piperazine’s flexibility .
  • Antimicrobial activity : Disruption of bacterial efflux pumps via sulfonyl group interactions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

Methodology :

  • Systematic substitution : Modify the ethoxy group on benzothiazole (e.g., replace with halogens or methyl) to assess potency shifts .
  • In vitro assays : Test derivatives against target enzymes (IC₅₀ measurements) and off-target panels to assess selectivity .
  • Pharmacokinetic profiling : Evaluate metabolic stability (microsomal assays) and permeability (Caco-2 models) .

Q. How to resolve contradictions in reported biological activity data?

Strategies :

  • Orthogonal assays : Validate enzyme inhibition using fluorescence polarization and radiometric assays .
  • Biophysical techniques : Surface plasmon resonance (SPR) or ITC to measure binding affinities independently .
  • Structural analogs : Compare activity trends across derivatives to identify critical functional groups .

Q. Which computational approaches predict binding interactions and ADMET properties?

Tools :

  • Molecular docking (AutoDock/Vina) : Map binding poses in kinase active sites .
  • MD simulations (GROMACS) : Assess protein-ligand stability over 100-ns trajectories .
  • QSAR models : Corrogate substituent effects on logP and clearance rates .

Q. How to assess stability under formulation-relevant conditions?

Protocol :

  • Forced degradation : Expose to pH 1–13 buffers (37°C, 24 hrs) and analyze degradation products via LC-MS .
  • Thermal stability : Heat at 40–60°C for 1–4 weeks; monitor purity loss by HPLC .
  • Light sensitivity : Conduct ICH-compliant photostability tests .

Q. What strategies enable selective functionalization of the benzothiazole and piperazine moieties?

Approaches :

  • Protecting groups : Use Boc for piperazine NH during sulfonylation to prevent side reactions .
  • Regioselective alkylation : Direct ethoxy group installation via SNAr on benzothiazole .
  • Metal-catalyzed cross-coupling : Suzuki-Miyaura for aryl modifications post-synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.